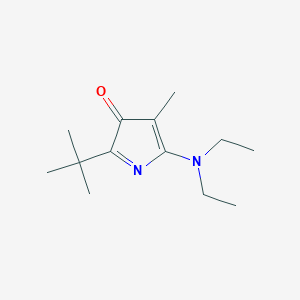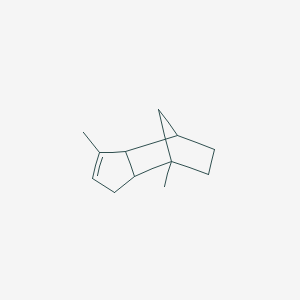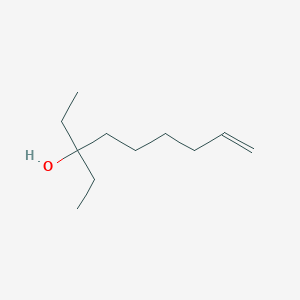
3-Ethylnon-8-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylnon-8-EN-3-OL is an organic compound with the molecular formula C11H22O It is a type of alcohol characterized by the presence of an ethyl group and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylnon-8-EN-3-OL can be achieved through several methods. One common approach involves the reaction of non-8-en-3-one with ethylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an anhydrous ether solvent at low temperatures to ensure the formation of the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of non-8-en-3-one in the presence of ethyl alcohol. This method allows for large-scale production with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylnon-8-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 3-ethylnon-8-en-3-one or 3-ethylnon-8-enoic acid.
Reduction: Formation of 3-ethylnonan-3-ol.
Substitution: Formation of 3-ethylnon-8-en-3-chloride.
Applications De Recherche Scientifique
3-Ethylnon-8-EN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 3-Ethylnon-8-EN-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects. For example, in biological systems, it may influence signaling pathways related to inflammation and microbial defense.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethylnon-8-EN-2-OL: Similar structure but with the hydroxyl group at a different position.
3-Ethylnon-7-EN-3-OL: Similar structure but with the double bond at a different position.
3-Methylnon-8-EN-3-OL: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-Ethylnon-8-EN-3-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its position of the ethyl group and double bond makes it particularly valuable in certain synthetic applications and research studies.
Propriétés
Numéro CAS |
88295-56-1 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
3-ethylnon-8-en-3-ol |
InChI |
InChI=1S/C11H22O/c1-4-7-8-9-10-11(12,5-2)6-3/h4,12H,1,5-10H2,2-3H3 |
Clé InChI |
JKILATQHPAHRJB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CCCCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


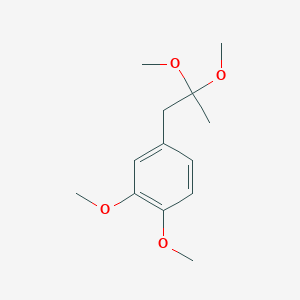
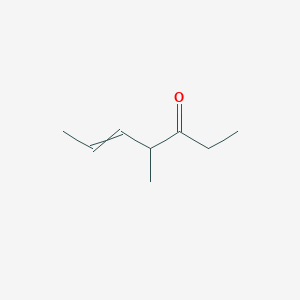
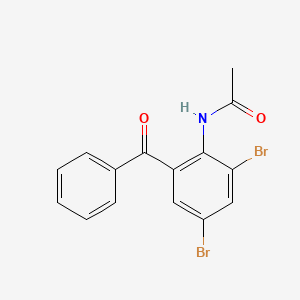
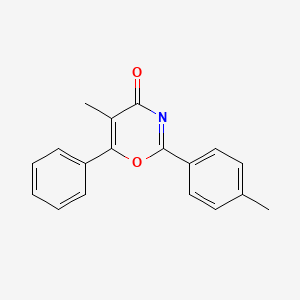
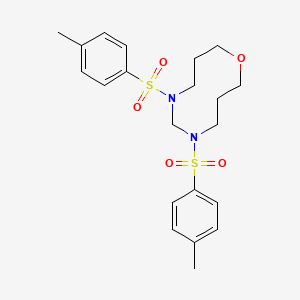
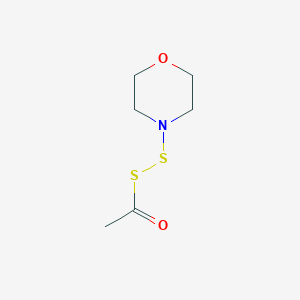
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
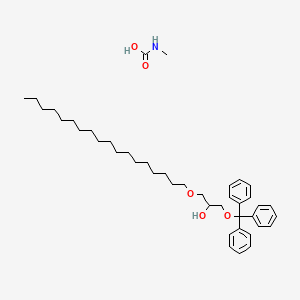
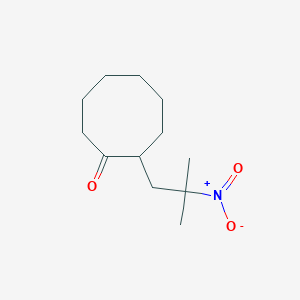
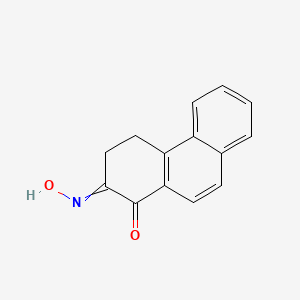
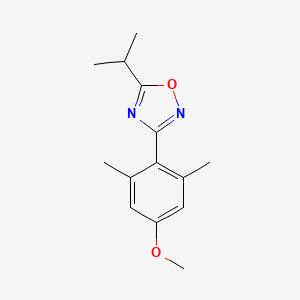
![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
